Product packaging for 7-Bromothiazolo[4,5-b]pyridin-2-amine(Cat. No.:)

7-Bromothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13086770
M. Wt: 230.09 g/mol
InChI Key: JLTUTUNAQGXQRM-UHFFFAOYSA-N
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Description

Overview of Fused Thiazole-Pyridine Systems in Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. When two or more rings share two atoms, a fused heterocyclic system is formed. The fusion of a thiazole (B1198619) ring (a five-membered ring with sulfur and nitrogen atoms) and a pyridine (B92270) ring (a six-membered ring with one nitrogen atom) gives rise to the thiazolopyridine scaffold. dmed.org.uamdpi.com

Significance of the Thiazolo[4,5-b]pyridine (B1357651) Core in Academic Research

The thiazolo[4,5-b]pyridine core, in particular, is a subject of extensive academic investigation due to its diverse pharmacological potential. dmed.org.ua As bioisosteres of purines, these compounds can interact with a variety of biological targets. Research has demonstrated that derivatives of the thiazolo[4,5-b]pyridine scaffold possess a wide array of biological activities. dmed.org.uaresearchgate.net

These activities include anti-inflammatory, antioxidant, antimicrobial, herbicidal, and antitumor properties. dmed.org.uaresearchgate.netnuph.edu.uaresearchgate.net For instance, certain thiazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of acyl-ACP thioesterase, a key enzyme in fatty acid biosynthesis, leading to their investigation as novel herbicides. beilstein-journals.org The versatility of this scaffold allows for functionalization at various positions, enabling chemists to modulate its biological and physical properties for different applications. dmed.org.ua

Table 1: Reported Biological Activities of Thiazolo[4,5-b]pyridine Derivatives
Biological ActivityResearch ContextReference
AntioxidantInvestigated for scavenging effects on free radicals like DPPH. researchgate.netnuph.edu.ua
HerbicidalActivity linked to inhibition of enzymes such as acyl-ACP thioesterase. beilstein-journals.org
AntimicrobialScreened against pathogenic bacteria and fungi. dmed.org.uaresearchgate.net
Anti-inflammatoryEvaluated in vivo using methods like carrageenan-induced rat paw edema. researchgate.net
AntitumorStudied for cytotoxic effects on various cancer cell lines. dmed.org.uaresearchgate.net

Structural Elucidation and Isomerism of Bromothiazolo[4,5-b]pyridin-2-amine Motifs

The specific compound, 7-Bromothiazolo[4,5-b]pyridin-2-amine, features the core thiazolo[4,5-b]pyridine scaffold with two substituents: an amine group (-NH₂) at position 2 (on the thiazole ring) and a bromine atom (-Br) at position 7 (on the pyridine ring). The numbering of the fused ring system follows established chemical nomenclature rules, which is crucial for unambiguously defining the location of substituents and understanding the molecule's structure.

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of substituents on a parent scaffold. In the case of Bromothiazolo[4,5-b]pyridin-2-amine, the amine group is fixed at position 2, but the bromine atom can theoretically be placed on any of the available carbon atoms of the pyridine ring. This gives rise to distinct isomers with different chemical and physical properties. The primary positional isomers are determined by the location of the bromine atom at positions 5, 6, or 7.

Table 2: Positional Isomers of Bromothiazolo[4,5-b]pyridin-2-amine
Compound NamePosition of BromineStructural Distinction
5-Bromothiazolo[4,5-b]pyridin-2-amineC5Bromine is located para to the pyridine nitrogen.
6-Bromothiazolo[4,5-b]pyridin-2-amineC6Bromine is located meta to the pyridine nitrogen.
This compoundC7Bromine is located ortho to the pyridine nitrogen.

The properties and significance of the thiazolo[4,5-b]pyridine scaffold can be better understood by comparing it with related fused heterocyclic systems. These analogs differ in the type, number, or arrangement of heteroatoms within their fused ring structures, leading to distinct chemical behaviors and applications.

Isothiazolo[4,5-b]pyridine : This isomer differs in the relative positions of the sulfur and nitrogen atoms within the five-membered ring. While structurally similar, this change can have a profound impact on biological activity. For example, in a study targeting cyclin G-associated kinase (GAK), isothiazolo[4,5-b]pyridines were found to be inactive, whereas the isomeric isothiazolo[4,3-b]pyridines showed affinity, highlighting the critical role of heteroatom placement. rsc.org The isothiazolo[4,5-b]pyridine scaffold is considered less explored in medicinal chemistry compared to its thiazolo counterpart. rsc.org

Thiazolo[5,4-b]pyridine (B1319707) : This is a constitutional isomer of thiazolo[4,5-b]pyridine, with a different fusion pattern between the thiazole and pyridine rings. This scaffold has also attracted significant attention, particularly in the development of kinase inhibitors. nih.gov Derivatives have been synthesized as inhibitors for targets like PI3K, c-KIT, ITK, and VEGFR2, demonstrating its value as a "hinge-binding" motif in drug design. nih.govnih.gov

Imidazo[4,5-b]pyridine : In this analog, the sulfur atom of the thiazole ring is replaced by a nitrogen atom, forming an imidazole ring fused to pyridine. This scaffold is a purine analog and is a core component in numerous compounds with therapeutic potential. researchgate.net For example, derivatives have been investigated as BET protein inhibitors for neuropathic pain and as antagonists for various receptors. mdpi.comacs.org

Triazolo[4,5-b]pyridine : This scaffold contains a triazole ring (three nitrogen atoms) fused to pyridine. The high nitrogen content gives it unique electronic properties. It serves as a scaffold for developing new pharmaceuticals with antimicrobial and anticancer activities and is also used in materials science for creating polymers with specific electronic characteristics. smolecule.com

Table 3: Comparative Analysis of Fused Heterocyclic Scaffolds
ScaffoldKey Structural FeatureNoted Significance in ResearchReference
Thiazolo[4,5-b]pyridineThiazole ring fused at the 4,5-position to pyridine.Broad biological activities including antioxidant, herbicidal, and antitumor. dmed.org.uaresearchgate.netbeilstein-journals.org
Isothiazolo[4,5-b]pyridineIsothiazole ring (S and N positions swapped vs. thiazole) fused to pyridine.Considered a less explored scaffold; subtle structural changes can eliminate biological activity seen in isomers. rsc.org
Thiazolo[5,4-b]pyridineIsomeric fusion of thiazole and pyridine rings.Prominent scaffold for various kinase inhibitors (e.g., PI3K, c-KIT). nih.govnih.gov
Imidazo[4,5-b]pyridineImidazole ring (contains two N atoms) fused to pyridine; a purine analog.Core of medicinal agents, including receptor antagonists and enzyme inhibitors. researchgate.netmdpi.com
Triazolo[4,5-b]pyridineTriazole ring (contains three N atoms) fused to pyridine.Scaffold for pharmaceuticals (antimicrobial, analgesic) and materials for chemical sensors. smolecule.comnih.gov

Table of Compounds Mentioned

Table 4: List of Chemical Compounds
Compound Name
This compound
5-Bromothiazolo[4,5-b]pyridin-2-amine
6-Bromothiazolo[4,5-b]pyridin-2-amine
Thiazolo[4,5-b]pyridine
Isothiazolo[4,5-b]pyridine
Thiazolo[5,4-b]pyridine
Imidazo[4,5-b]pyridine
Triazolo[4,5-b]pyridine
Isothiazolo[4,3-b]pyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3S B13086770 7-Bromothiazolo[4,5-b]pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C6H4BrN3S/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10)

InChI Key

JLTUTUNAQGXQRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)SC(=N2)N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Amino Moiety

The primary amino group at the 2-position of the thiazole (B1198619) ring is a key site for functionalization. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and condensation reactions. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

Standard protocols for the modification of amino groups are readily applicable. nih.gov For instance, acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides. An analogous transformation has been demonstrated on a similar scaffold, N-[5-bromo-2-methylpyridin-3-yl]acetamide, which was synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) and acetic anhydride. nih.gov This suggests that the 2-amino group of 7-Bromothiazolo[4,5-b]pyridin-2-amine can be readily converted to its corresponding acetamide, which can alter its electronic properties and hydrogen bonding capabilities.

Other potential transformations include:

Reductive Alkylation: This method can convert the primary amine into secondary or tertiary amines while leaving its charge unaltered. nih.gov

Schiff Base Formation: Condensation with various aldehydes can yield imines (Schiff bases), which can serve as intermediates for further diversification or as bioactive compounds themselves.

Succinimidyl Esters and Isothiocyanates: These reagents are commonly used for the stable coupling of functional groups to proteins via their amino moieties and can be applied to smaller molecules like the title compound for introducing tags or other functionalities. nih.gov

These transformations allow for the introduction of a wide range of substituents, enabling the modulation of the molecule's steric and electronic profile.

Reactivity of the Bromine Atom at the 7-Position

The bromine atom on the electron-deficient pyridine (B92270) ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The Suzuki-Miyaura reaction, in particular, is widely employed to couple aryl or heteroaryl halides with boronic acids or their esters. nih.govresearchgate.net The 7-bromo position of the thiazolo[4,5-b]pyridine (B1357651) scaffold is an excellent substrate for such reactions.

The general mechanism of the Suzuki reaction involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.commdpi.com Studies on similar heteroaromatic systems have shown that such couplings can proceed efficiently without the need to protect the primary amine group. worktribe.com

For example, Suzuki reactions have been successfully performed on the structurally related 6-bromo-2-phenylimidazo[4,5-b]pyridine and 7-bromothiazolo[5,4-b]pyridine derivatives to introduce various aryl and heteroaryl substituents. nih.govnih.gov These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₃PO₄ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water). nih.gov

EntryAryl Halide SubstrateBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
16-Bromo-2-phenylimidazo[4,5-b]pyridine4-Nitrophenyl boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water85% nih.gov
2N-[5-bromo-2-methylpyridin-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water89% nih.gov
37-Bromothiazolo[5,4-b]pyridine DerivativeAryl BoratesNot specifiedNot specifiedNot specifiedGood nih.gov
42-Halo deazapurinesPotassium organotrifluoroborate saltsPdCl₂(dppf)Cs₂CO₃Toluene/Water80-95% researchgate.net

This table presents representative Suzuki reaction conditions on similar heterocyclic scaffolds to illustrate the typical parameters used for such transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). youtube.com In the thiazolo[4,5-b]pyridine system, the bromine atom is at the 7-position, which is ortho to the pyridine nitrogen (N-4), making it susceptible to displacement by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govrsc.org The rate-determining step is usually the initial attack by the nucleophile, which disrupts the ring's aromaticity. youtube.com The presence of the electronegative nitrogen atom in the pyridine ring helps to stabilize the negative charge in the intermediate, thereby activating the ring towards substitution.

Common nucleophiles used in SNAr reactions on halopyridines include amines, alkoxides, and thiolates. youtube.com The reaction often requires heating to overcome the activation energy associated with the disruption of aromaticity. youtube.com The leaving group ability is also a critical factor, with halides like bromine being effective leaving groups. The regioselectivity of these reactions is well-documented, with substitution at the 4-position of a pyridine or quinazoline (B50416) ring often being highly favored over other positions. youtube.comnih.gov Therefore, the 7-bromo substituent in this compound is expected to be readily displaced by a variety of nucleophiles under appropriate thermal conditions.

Modifications on the Thiazole Ring

While derivatization typically focuses on the amino and bromo substituents, the thiazole ring itself can undergo chemical modification. A notable transformation is the selective reduction of the thiazole moiety, leading to the formation of the novel 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine scaffold. beilstein-journals.org

This reduction presents a synthetic challenge, as many reducing agents can lead to undesired cleavage of the thiazole ring, forming disulfides as byproducts. A systematic study of reaction conditions revealed that the choice of reducing agent is critical to the outcome. beilstein-journals.org

EntryReducing AgentTemperatureOutcomeReference
1NaBH₄RTNo conversion beilstein-journals.org
2Tetrabutylammonium borohydrideElevatedTrace of desired product, mainly disulfide byproduct beilstein-journals.org
3Silane reagentsElevatedExclusive cleavage to disulfide byproducts beilstein-journals.org
4Ammonia (B1221849) borane (B79455)45 °CFormation of an intermediate aminoborane (B14716983) in 51% yield beilstein-journals.org

This table summarizes the results of various reducing agents on a thiazolo[4,5-b]pyridine scaffold, highlighting the specific conditions required for successful thiazole ring modification.

The most successful approach involved a two-step process: reaction with ammonia borane at a controlled temperature (45 °C) to form a stable aminoborane intermediate, followed by cleavage of the borane group with formic acid. This method cleanly affords the desired 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine product, introducing a non-aromatic motif into the heterocyclic system and significantly altering its three-dimensional structure. beilstein-journals.org

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure, are powerful tools for rapidly generating molecular complexity from simple starting materials. acsgcipr.org These reactions are highly valued for their efficiency and atom economy in creating diverse chemical libraries.

The thiazolo[4,5-b]pyridine scaffold can be synthesized or further elaborated using MCR strategies. For example, a multi-component condensation involving an acetylthiazole derivative, an aldehyde (thiophene-2-carbaldehyde), and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can be used to construct a highly substituted pyridine ring fused to other heterocyclic systems. nih.gov This demonstrates how precursors to the target scaffold can be engaged in MCRs to build complex polycyclic structures.

Furthermore, the fundamental construction of the thiazolo[4,5-b]pyridine core can be achieved through condensation reactions like the Friedländer synthesis. researchgate.net This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, can be adapted for solid-phase synthesis under microwave irradiation, allowing for the efficient generation of a library of derivatives. researchgate.net Such approaches highlight the potential for using MCRs and related condensation strategies to diversify the this compound scaffold or its precursors, providing rapid access to novel and structurally complex analogues.

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory serves as a powerful tool for investigating the electronic structure and properties of molecules. For 7-Bromothiazolo[4,5-b]pyridin-2-amine, DFT calculations provide valuable insights into its geometry, stability, and chemical reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical investigations into the electronic structure of pyridine (B92270) and thiazole (B1198619) derivatives are often conducted using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. niscpr.res.in Geometry optimization of the this compound molecule would reveal the most stable three-dimensional arrangement of its atoms, providing crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for a Thiazolo[4,5-b]pyridine (B1357651) Scaffold. (Note: These are representative values for the core structure and would be influenced by the specific substitutions in this compound.)
ParameterPredicted Value
C-S Bond Length (Thiazole)~1.77 Å
C-N Bond Length (Thiazole)~1.32 Å
C=N Bond Length (Pyridine)~1.34 Å
C-C Bond Angle (Pyridine)~120°
C-S-C Bond Angle (Thiazole)~90°

HOMO-LUMO Energy Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. niscpr.res.in

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom would likely lower the LUMO energy. This combined effect could lead to a relatively small HOMO-LUMO gap, suggesting that the molecule may be chemically reactive. Such calculations are instrumental in predicting how the molecule will interact with other chemical species.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for a Substituted Thiazolopyridine Derivative.
ParameterValue (eV)
HOMO Energy-6.260
LUMO Energy-0.552
Energy Gap (ΔE)5.708

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wavefunction into a more intuitive Lewis-like structure, revealing charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

For this compound, NBO analysis would quantify the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers. It would also elucidate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions, such as those involving the lone pairs of the nitrogen and sulfur atoms and the π-orbitals of the aromatic rings, contribute to the molecule's stability. The analysis can also shed light on the nature of the C-Br bond and the electronic character of the amino group's nitrogen atom.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in drug discovery and design, allowing for the prediction of how a ligand might interact with a biological target at the molecular level.

Ligand-Target Interactions in Biological Systems

Thiazolo[4,5-b]pyridine derivatives have been investigated as inhibitors for various biological targets, including kinases and other enzymes. researchgate.netresearchgate.net Molecular docking simulations can be used to place this compound into the active site of a target protein to predict its binding orientation and affinity.

Key interactions that typically govern the binding of such heterocyclic compounds include:

Hydrogen Bonding: The amino group at the 2-position and the nitrogen atoms within the pyridine and thiazole rings can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the target's active site.

Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding, an often-overlooked but significant non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein.

π-π Stacking and Hydrophobic Interactions: The aromatic thiazolo[4,5-b]pyridine core can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Hydrophobic interactions also play a vital role in stabilizing the ligand-protein complex.

For instance, docking studies of similar thiazolopyridine derivatives have shown interactions with key amino acid residues in the active sites of enzymes like cyclooxygenase (COX). researchgate.net These studies provide a framework for predicting the potential biological targets of this compound and the specific interactions that would mediate its activity.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Computational data from DFT and docking studies are invaluable for deriving Structure-Activity Relationships (SAR). By systematically modifying the structure of this compound in silico and evaluating the resulting changes in electronic properties and binding affinities, researchers can build predictive SAR models.

For the thiazolo[4,5-b]pyridine scaffold, SAR studies have indicated that the nature and position of substituents are critical for biological activity. nih.govresearchgate.net For example, the presence of a halogen, such as bromine, at position 7 can significantly influence the compound's inhibitory potency against certain targets. Similarly, the amino group at position 2 is often a key pharmacophoric feature involved in essential hydrogen bonding interactions.

Computational SAR can guide the synthesis of new derivatives with improved potency and selectivity. By correlating calculated parameters (e.g., HOMO-LUMO gap, partial charges, docking scores) with experimentally observed biological activity, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby accelerating the drug discovery process.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound "this compound" is not available in the public domain. Published research articles and chemical databases lack specific reports on the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) characterization of this particular isomer.

Structural elucidation and confirmation of a chemical compound rely critically on these spectroscopic techniques. However, without access to experimental data from studies that have synthesized and characterized this compound, it is not possible to provide a thorough and accurate analysis as requested.

General spectroscopic characteristics for the broader class of thiazolopyridines are documented, but providing such information would not adhere to the strict focus on "this compound" as required. Therefore, the specific data needed to construct the detailed article is currently unavailable.

Spectroscopic Characterization Techniques in Structural Elucidation

X-Ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific, detailed X-ray crystallography data for the compound 7-Bromothiazolo[4,5-b]pyridin-2-amine. While the synthesis and spectroscopic characterization of various thiazolopyridine derivatives are documented, a definitive single-crystal X-ray structure determination for this specific isomer, which would provide precise bond lengths, bond angles, unit cell parameters, and a detailed description of its solid-state packing, does not appear to be published in accessible resources.

The elucidation of the three-dimensional atomic arrangement in a crystalline solid is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the molecular geometry, conformational preferences, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

For related thiazolopyridine structures, X-ray crystallography has been instrumental in confirming molecular structures proposed by other spectroscopic methods (NMR, IR, Mass Spectrometry) and in understanding the supramolecular architecture. For instance, studies on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles have utilized X-ray diffraction to confirm the connectivity and explore intermolecular contacts. Similarly, the crystal structures of various bromo-substituted heterocyclic compounds have been determined to analyze the influence of bromine atoms on the crystal packing and non-covalent interactions.

Without a specific crystallographic study on this compound, it is not possible to present the customary data tables of crystal data and structure refinement, selected bond lengths and angles, or hydrogen bond geometries. Such data is unique to an experimental determination and cannot be accurately inferred.

Future research involving the successful growth of a single crystal of this compound and subsequent X-ray diffraction analysis would be necessary to provide the definitive solid-state structure and the detailed geometric parameters for this compound.

Research Applications in Organic Synthesis

Role as Key Building Blocks in Heterocyclic Synthesis

7-Bromothiazolo[4,5-b]pyridin-2-amine serves as a fundamental cornerstone for the synthesis of a wide array of more complex heterocyclic systems. The presence of the reactive bromine atom on the pyridine (B92270) ring allows for its elaboration through various cross-coupling reactions, while the amino group on the thiazole (B1198619) ring can be functionalized or can participate in further cyclization reactions.

The utility of bromo-substituted heterocyclic compounds as key intermediates is well-documented. For instance, in the synthesis of novel kinase inhibitors, bromo-substituted scaffolds are frequently employed to introduce diverse aryl and heteroaryl moieties, which are crucial for modulating biological activity. The thiazolo[5,4-b]pyridine (B1319707) scaffold, an isomer of the title compound, has been synthesized utilizing a bromo-substituted pyridine as a key intermediate for subsequent Suzuki cross-coupling reactions. nih.gov This highlights a common strategy where the bromine atom acts as a handle for molecular diversification.

Similarly, research on imidazo[4,5-b]pyridines, which are structurally analogous to thiazolo[4,5-b]pyridines, has demonstrated the importance of bromo-substituted precursors. In the development of Aurora kinase inhibitors, a 7-substituted imidazo[4,5-b]pyridine was synthesized via a Suzuki reaction involving a chlorinated precursor, showcasing the interchangeability of halogens as reactive sites for building complex structures. nih.gov These examples strongly support the role of this compound as a critical building block, enabling the synthesis of novel fused heterocyclic systems with potential applications in drug discovery.

Precursor for Advanced Organic Molecules

The strategic functionalization of this compound makes it an excellent precursor for the synthesis of advanced organic molecules, particularly those with therapeutic potential. The bromine atom is readily displaced or coupled, allowing for the introduction of various substituents that can fine-tune the electronic and steric properties of the final compound.

A prominent application of such precursors is in the development of kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the enzyme, with various substituents extending into surrounding pockets to enhance potency and selectivity. The synthesis of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, for example, involved the use of a bromo-substituted aminothiazole which was then elaborated through a Suzuki cross-coupling reaction to introduce a nitrophenyl group. nih.gov This nitro group was subsequently reduced to an amine, which served as a point for further amide and urea (B33335) formation, ultimately leading to potent inhibitors. nih.gov

This synthetic strategy underscores the value of this compound as a precursor. The bromine at the 7-position allows for the introduction of key pharmacophoric elements through established cross-coupling methodologies, while the 2-amino group can be either protected and retained or further functionalized in later synthetic steps. This dual functionality is highly desirable in the multi-step synthesis of complex, biologically active molecules.

Strategies for Constructing Complex Molecular Architectures

The construction of complex molecular architectures from this compound predominantly relies on modern palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 7-position is a prime site for reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a particularly favored strategy due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters. This reaction would allow for the direct arylation or heteroarylation at the 7-position of the thiazolo[4,5-b]pyridine (B1357651) core. For example, in the synthesis of novel phosphoinositide 3-kinase (PI3K) inhibitors based on the thiazolo[5,4-b]pyridine scaffold, a key step involved a Suzuki reaction between a brominated thiazolo[5,4-b]pyridine derivative and various aryl borates to furnish the desired products in good yields. nih.gov This approach is directly translatable to this compound for the synthesis of 7-aryl or 7-heteroaryl derivatives.

The following table illustrates the versatility of Suzuki-Miyaura coupling for the functionalization of bromo-heterocyclic scaffolds, a strategy directly applicable to this compound.

ElectrophileNucleophileCatalyst/ConditionsProduct TypeReference
Bromo-substituted thiazolo[5,4-b]pyridineAryl boratesPdCl₂(dppf), K₂CO₃, 1,4-dioxane, 100 °CAryl-substituted thiazolo[5,4-b]pyridines nih.gov
Bromo-substituted aminothiazole4-Fluorophenylboronic acidNot specified5-(4-Fluorophenyl)thiazol-2-amine derivative mdpi.com
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl/heteroaryl boronic acids/estersPd(PPh₃)₄, K₃PO₄, 1,4-dioxane5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com
4-(4-Bromophenyl)-pyrazolo[3,4-b]pyridine esterAryl boronic acidsPd(PPh₃)₂, K₂CO₃, 1,4-dioxane/waterAryl-substituted pyrazolo[3,4-b]pyridine esters mdpi.com

Beyond Suzuki coupling, other palladium-catalyzed reactions could be employed. Buchwald-Hartwig amination would enable the introduction of a variety of amine-containing substituents at the 7-position, further expanding the accessible chemical space. The strategic sequencing of these cross-coupling reactions, potentially in combination with modifications at the 2-amino position, provides a robust platform for the construction of highly functionalized and complex molecular architectures based on the thiazolo[4,5-b]pyridine scaffold.

Investigations in Medicinal Chemistry and Biological Sciences

Thiazolo[4,5-b]pyridine (B1357651) as a Privileged Scaffold in Drug Discovery

The fusion of thiazole (B1198619) and pyridine (B92270) rings to form the thiazolo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry. dmed.org.ua This heterocyclic system is considered a privileged structure due to its recurrence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets. dmed.org.uaresearchgate.net Its structural resemblance to natural purines allows it to act as a bioisostere, potentially mimicking endogenous ligands to modulate the function of various enzymes and receptors. dmed.org.uaresearchgate.net

The thiazolo[4,5-b]pyridine core provides a versatile template for chemical modification. dmed.org.ua The presence of multiple reactive sites on the bicyclic system enables extensive functionalization, allowing chemists to systematically develop libraries of derivatives with diverse physicochemical properties and pharmacological profiles. dmed.org.uadmed.org.ua This adaptability has led to the discovery of thiazolo[4,5-b]pyridine derivatives with a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, antioxidant, and herbicidal properties. dmed.org.uadmed.org.uaresearchgate.nettandfonline.com The consistent appearance of this scaffold in compounds with significant therapeutic potential underscores its importance and continued exploration in the field of drug discovery. dmed.org.uaresearchgate.net

Structure-Activity Relationship (SAR) Studies of Thiazolo[4,5-b]pyridin-2-amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiazolo[4,5-b]pyridine derivatives, these studies involve systematically altering substituents at various positions on the scaffold and evaluating the resulting impact on potency and selectivity against specific biological targets.

The biological potency of thiazolo[4,5-b]pyridine derivatives can be significantly modulated by the nature and position of their substituents. For the related thiazolo[5,4-b]pyridine (B1319707) scaffold, studies targeting kinases like phosphoinositide 3-kinase (PI3K) and c-KIT have provided detailed SAR insights that illustrate these principles.

For instance, in the development of PI3K inhibitors based on a thiazolo[5,4-b]pyridine core, the sulfonamide group proved to be a critical structural unit affecting activity. nih.govmdpi.com Derivatives featuring a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed potent inhibitory activity in the nanomolar range. nih.gov The nature of the group attached to the core scaffold was also crucial; a pyridyl group was found to be a key structural unit for high potency, and its replacement with a phenyl group led to a significant decrease in activity. nih.govmdpi.com

Similarly, in SAR studies of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, the R1 group on the phenylamide moiety was explored. A 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity (IC50 = 9.87 µM), as the trifluoromethyl group fits well into a hydrophobic binding pocket. nih.gov Further modifications to this phenyl ring revealed that adding a 4-((4-methylpiperazin-1-yl)methyl) group enhanced activity significantly, yielding an IC50 value of 0.14 µM. nih.gov

The introduction of a bromine atom can also influence properties. In a series of 2,3-dihydro dmed.org.uamdpi.comthiazolo[4,5-b]pyridines, brominated analogs showed considerably higher lipophilicity, a key parameter that affects a molecule's pharmacokinetic profile. beilstein-journals.org

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors

Compound R Group (Sulfonamide) IC₅₀ (nM)
19a 2-methoxypyridine 3.6
19b 2-chloro-4-fluorophenyl 4.6
19c 5-chlorothiophene-2 Potent (nM)
19d methyl 53

Data sourced from studies on PI3K inhibitors, demonstrating the impact of the sulfonamide substituent on potency. nih.govmdpi.com

The insights gained from SAR studies are instrumental in the rational design of new, more potent, and selective therapeutic agents. By understanding which functional groups and structural motifs are critical for biological activity, medicinal chemists can design next-generation compounds with improved pharmacological profiles.

For example, based on the knowledge that a sulfonamide functionality and a pyridyl group were important for PI3Kα inhibitory activity in thiazolo[5,4-b]pyridines, new analogs can be designed that retain these key features while modifying other parts of the molecule to optimize properties like solubility or metabolic stability. nih.govmdpi.com Docking studies further inform this process, revealing how specific groups interact with target proteins. In the case of PI3K inhibitors, it was found that the N-heterocyclic core forms key hydrogen bond interactions with residues like Val851 in the kinase's ATP binding pocket. nih.govmdpi.com

Similarly, in the design of GAK inhibitors, SAR exploration of the isothiazolo[4,3-b]pyridine scaffold showed that a wide variety of substituents could be introduced at the 3-position while retaining acceptable GAK affinity. nih.gov The most potent ligands in one series were found to be 3-alkoxy-isothiazolo[4,3-b]pyridines. nih.gov This knowledge allows for the focused synthesis of derivatives with a higher probability of success, saving time and resources in the drug discovery process.

Biological Target Identification and Mechanistic Elucidation

A key aspect of developing new therapeutic agents is identifying their specific biological targets and understanding their mechanism of action. Derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated for their effects on various enzymes and for a wide range of potential therapeutic applications.

Kinases are a major class of enzymes targeted in modern drug discovery, particularly in oncology. The thiazolopyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

Cyclin G-associated Kinase (GAK): GAK is a serine/threonine kinase involved in cellular trafficking and has been identified as a host factor for viruses like Hepatitis C and Dengue. nih.govnih.gov While various substituted isothiazolo[4,5-b]pyridines were synthesized and evaluated, they were found to be inactive as GAK inhibitors. documentsdelivered.comresearchgate.net However, the closely related isothiazolo[4,3-b]pyridine scaffold has yielded potent GAK inhibitors, with some derivatives displaying Kd values of less than 100 nM. nih.govmdpi.com SAR studies on this scaffold revealed that 3-alkoxy and certain 3-phenyl substituted derivatives demonstrate high binding affinity. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its abnormal activation is a key driver in many cancers. nih.gov A series of novel thiazolo[5,4-b]pyridine analogues were designed and found to exhibit potent PI3K inhibitory activity. nih.govresearchgate.net A representative compound demonstrated an IC50 value as low as 3.6 nM against PI3Kα and also showed potent, nanomolar inhibition of the PI3Kγ and PI3Kδ isoforms. nih.govmdpi.comresearchgate.net

Acyl-ACP Thioesterase: Novel lead structures for herbicides containing a 2,3-dihydro dmed.org.uamdpi.comthiazolo[4,5-b]pyridine scaffold have been shown to act as inhibitors of acyl-ACP thioesterase, an important enzyme in fatty acid synthesis in plants. beilstein-journals.org

PIM Kinase: Certain thiazolo[4,5-b]pyridine derivatives have been examined for their inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis, with some compounds showing high levels of inhibition. researchgate.net

Table 2: Kinase Inhibition Profile of Selected Thiazolopyridine Derivatives

Scaffold Target Kinase Key Compound Example Potency (IC₅₀/K_d)
Thiazolo[5,4-b]pyridine PI3Kα Compound 19a 3.6 nM (IC₅₀)
Thiazolo[5,4-b]pyridine c-KIT Compound 6r 0.14 µM (IC₅₀)
Isothiazolo[4,3-b]pyridine GAK Compound 1 8.3 nM (K_d)

Data compiled from various studies on related thiazolopyridine scaffolds. nih.govnih.govnih.gov

The structural versatility of the thiazolo[4,5-b]pyridine core has led to its investigation across a wide array of therapeutic areas.

Antitumor Activity: This is one of the most extensively studied activities of thiazolo[4,5-b]pyridine derivatives. dmed.org.uaresearchgate.net Compounds from this class have shown cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net The mechanism of action is often linked to the inhibition of critical kinases like PI3K, EGFR, and c-KIT, which are involved in tumor growth and proliferation. nih.govnih.govnih.gov

Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of thiazolo[4,5-b]pyridines with significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. dmed.org.uamdpi.comproquest.com For example, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid showed notable activity against Candida albicans with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. proquest.com

Antioxidant Activity: The ability to scavenge free radicals is another property exhibited by this class of compounds. Various derivatives have been evaluated in vitro for their antioxidant capacity using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.govpensoft.net

Other Activities: The broad biological profile of thiazolo[4,5-b]pyridines also includes reports of herbicidal , dmed.org.uatandfonline.comanti-inflammatory , researchgate.netnih.govantiparasitic (antitrypanosomal), proquest.com and antiviral activities. nih.gov This diverse range of functions highlights the potential of the thiazolo[4,5-b]pyridine scaffold as a starting point for the development of new drugs for various diseases.

Development of Chemical Probes and Tools for Biological Research

The thiazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a versatile framework in the development of specialized chemical probes for biological research. Although the specific compound 7-Bromothiazolo[4,5-b]pyridin-2-amine is a valuable synthon in medicinal chemistry, its direct application in creating chemical probes is not extensively documented in scientific literature. However, the broader thiazolo[4,5-b]pyridine core has been successfully utilized to construct sophisticated tools for bioimaging, as exemplified by the development of fluorescent probes for detecting metal ions.

One prominent example is the novel fluorescent probe, 2-(2-hydroxyphenyl)-thiazolo[4,5-b]pyridine, referred to as 2-HPTP. nih.gov This probe was specifically designed and synthesized for the selective detection of zinc ions (Zn²⁺), which are crucial for a myriad of biological processes. nih.gov The design of 2-HPTP leverages the thiazolo[4,5-b]pyridine moiety as a fluorophore and a chelating agent for the target ion.

The utility of 2-HPTP as a chemical tool for biological research is underscored by its favorable photophysical properties and performance in biological systems. This probe exhibits a high selectivity for Zn²⁺ over other biologically relevant cations, a critical feature for accurate detection in complex cellular environments. nih.gov Upon binding to Zn²⁺, 2-HPTP displays a significant enhancement in fluorescence intensity accompanied by a notable red-shift in its emission wavelength, allowing for clear and unambiguous detection. nih.gov

Research has demonstrated that 2-HPTP is cell membrane permeable, enabling the visualization of intracellular zinc ions in living cells. nih.gov Furthermore, its photostability allows for prolonged imaging studies without significant degradation of the fluorescent signal. nih.gov Co-staining experiments have revealed that 2-HPTP preferentially localizes within lysosomes, making it a valuable tool for studying the role of zinc in these organelles. nih.gov The practical application of this probe has been extended to in vivo imaging, successfully visualizing changes in Zn²⁺ concentration in the nematode C. elegans. nih.gov

The development of 2-HPTP showcases the potential of the thiazolo[4,5-b]pyridine scaffold in the rational design of chemical probes for interrogating specific biological questions. While the direct use of this compound in this area remains to be fully explored, the principles demonstrated with probes like 2-HPTP pave the way for future research into creating a diverse array of tools for chemical biology based on this versatile heterocyclic system.

Interactive Data Table: Properties of 2-HPTP, a Thiazolo[4,5-b]pyridine-Based Fluorescent Probe

PropertyValueReference
Target Analyte Zinc (Zn²⁺) nih.gov
Selectivity High for Zn²⁺ over other cations nih.gov
Fluorescence Change Enhancement upon Zn²⁺ binding nih.gov
Emission Wavelength Shift 85 nm (red-shift) nih.gov
Detection Limit 3.48 x 10⁻⁷ M nih.gov
Association Constant (Ka) 2.40 x 10⁶ M⁻¹ nih.gov
Cell Permeability Yes nih.gov
Subcellular Localization Lysosomes nih.gov
In Vivo Application Imaging Zn²⁺ in C. elegans nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7-Bromothiazolo[4,5-b]pyridin-2-amine?

  • Methodology : The compound can be synthesized via transition-metal-catalyzed C-H arylation. For example, PdCl₂(PPh₃)₂ and CuI in DMF with K₂CO₃ as a base enable coupling of bromoaryl precursors with heteroarenes . Phase-transfer catalysis (solid-liquid) is another approach, using 5-bromopyridine-2,3-diamine and aldehydes in DMF with p-toluenesulfonic acid as a catalyst .
  • Key Data : Reaction yields for analogous compounds range from 64% (Pd-catalyzed arylation) to 91% (POCl₃-mediated cyclization) .

Q. How should the structure of this compound be characterized?

  • Techniques : Use ¹H/¹³C NMR to confirm substituent positions and ring fusion. IR spectroscopy (ATR mode) identifies functional groups (e.g., nitro or amine stretches at 1326–1289 cm⁻¹) . X-ray diffraction provides crystallographic validation of the fused thiazolo-pyridine core .
  • Example : For a nitro-substituted analog, NMR peaks at δ 4.38 (s, CH₂) and 8.13 (s, NH₂) confirm substitution patterns .

Advanced Research Questions

Q. How can catalytic conditions be optimized for C-H arylation in synthesizing brominated thiazolo-pyridines?

  • Variables : Catalyst loading (e.g., 0.05 mmol PdCl₂(PPh₃)₂ per 1 mmol substrate), solvent polarity (DMF enhances reactivity), and temperature (80–100°C improves yield). Ligands like PivOH (0.3 mmol) stabilize intermediates .
  • Contradictions : High Pd/Cu ratios may cause side reactions; reducing CuI from 1.2 mmol to 0.8 mmol improves selectivity in analogous syntheses .

Q. What strategies resolve contradictory bioactivity data in thiazolo-pyridine derivatives?

  • SAR Analysis : Substituent position significantly impacts activity. For example, phenylazo groups at C6 increase anticancer potential 3-fold, while bromine at C7 may reduce solubility but enhance target binding .
  • Data Reconciliation : Compare in vitro kinase assays (e.g., Akt inhibition IC₅₀ < 100 nM) with cellular efficacy studies to differentiate direct target effects from off-target interactions .

Q. How to design derivatives for improved kinase selectivity?

  • Approach : Introduce hydrophobic groups (e.g., neopentyl or tert-butyl) to exploit allosteric pockets. For Akt inhibitors, 3-(2,2-dimethylpropyl) groups enhance selectivity over related kinases (e.g., PKA, PKC) by 100-fold .
  • Case Study : ARQ 092 achieves >2500 nM selectivity for Akt1 over A₂A adenosine receptors via a 1-aminocyclobutylphenyl moiety .

Q. Which analytical methods address purity discrepancies in thiazolo-pyridine derivatives?

  • Protocols : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. LC-MS confirms molecular weight integrity (e.g., [M+H]⁺ at m/z 309 for nitro analogs) .
  • Purity Standards : Batch-specific variations (e.g., 95% vs. 98%) require quantitative ¹H NMR with internal standards like maleic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.